molecular formula C5H9N5 B2842869 3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine CAS No. 1506884-31-6

3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine

Cat. No. B2842869
CAS RN: 1506884-31-6
M. Wt: 139.162
InChI Key: WLOJBJKGEWHLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine” is a compound that contains a triazole ring, which is a significant heterocycle that exhibits broad biological activities . The triazole ring comprises three nitrogen atoms and two carbon atoms . The compound is related to 3,5-Diamino-1,2,4-triazole, which is used as an inhibitor of DNA synthesis and serves as an antitumor agent in the treatment of epigenetically-based diseases .

Safety and Hazards

Triazoles, including “3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine”, are a group of highly explosive materials that are sensitive to heat, friction, and impact . They should be treated as explosives. The compound is also air sensitive and reacts with acids and oxidizing agents .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research may focus on developing new synthetic methods for triazole compounds, including “3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine”, and exploring their biological activities for potential applications in medicine and other fields .

Mechanism of Action

properties

IUPAC Name

3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c6-4-8-5(10-9-4)7-3-1-2-3/h3H,1-2H2,(H4,6,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOJBJKGEWHLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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